REACTION_CXSMILES
|
O[C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:19])=O>ClCCl>[Cl:19][C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:16])[C:5]([C:6]#[N:7])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to 20-25° C.
|
Type
|
ADDITION
|
Details
|
poured on water
|
Type
|
CUSTOM
|
Details
|
between 20-30° C.
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
ADDITION
|
Details
|
by adding additional 80.0 ml dichloromethane
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C#N)C(=C1)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |